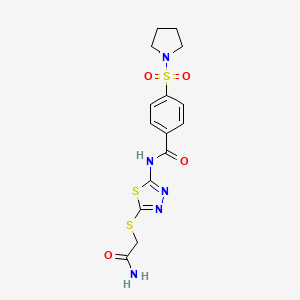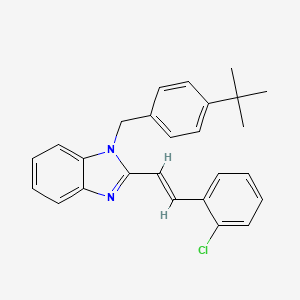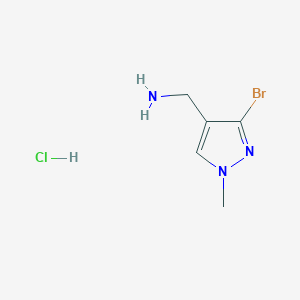
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2126161-06-4 . It has a molecular weight of 226.5 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8BrN3.ClH/c1-9-3-4 (2-7)5 (6)8-9;/h3H,2,7H2,1H3;1H . This indicates the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 226.5 .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on compounds structurally similar to (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine hydrochloride explores their synthesis, chemical reactions, and potential applications in various fields, including material science and pharmacology. For instance, Martins et al. (2013) discussed the synthesis of pyrazole derivatives using brominated precursors, demonstrating the versatility of such compounds in producing a range of functionalized pyrazoles. These methods yield compounds through cyclocondensation, substitution, and reduction reactions, highlighting the chemical flexibility and utility of brominated pyrazole compounds in synthetic chemistry (Martins et al., 2013).
Catalytic and Ligand Properties
Choi et al. (2015) explored the catalytic properties of cobalt(II) complexes containing pyrazole-derived ligands, demonstrating the influence of the ligand's structure on the formation and properties of the complexes. These complexes were shown to exhibit significant activity in polymerization reactions, suggesting potential applications in the synthesis of polymers and materials science. The study illustrates the role of pyrazole derivatives as ligands in catalyzing chemical transformations, which can be tailored by modifying the ligand structure (Choi et al., 2015).
Biological Activity
The exploration of biological activities of pyrazole derivatives has been a significant area of research. For example, Kumar et al. (2013) investigated the inhibitory effects of pyrazole derivatives on acetylcholinesterase and monoamine oxidase, enzymes relevant to the treatment of Alzheimer's disease. The study found that specific derivatives exhibit potent inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases. This research highlights the potential of pyrazole derivatives in medicinal chemistry, especially in designing drugs targeting neurological conditions (Kumar et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(3-bromo-1-methylpyrazol-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.ClH/c1-9-3-4(2-7)5(6)8-9;/h3H,2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLJPTNWAPFCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)

![tert-butyl (2S)-4-[2-(methylsulfanyl)pyridine-4-carbonyl]-2-(propan-2-yl)piperazine-1-carboxylate](/img/structure/B2752304.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
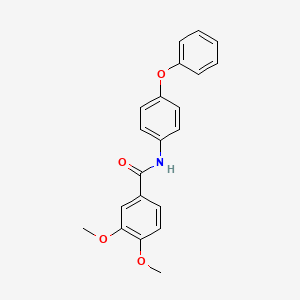
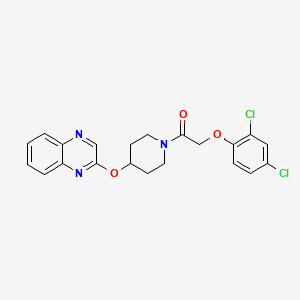
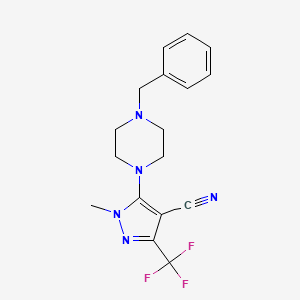

![3-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2752313.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(p-tolyl)acetamide](/img/structure/B2752315.png)
